molecular formula C33H34O10 B3431734 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 92621-31-3

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B3431734
CAS No.: 92621-31-3
M. Wt: 590.6 g/mol
InChI Key: GTJGUFOLNHYRQE-UHFFFAOYSA-N
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Description

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate (CAS: 92621-31-3) is a high-purity, protected monosaccharide derivative essential for advanced organic synthesis, particularly in carbohydrate chemistry . The compound features a central oxane (pyranose) ring with multiple acetyloxy groups that enhance lipophilicity and a hydroxymethyl group at position 2 protected by a trityl (triphenylmethyl) group, providing significant steric protection . This specific protective group configuration makes it a critical synthetic intermediate, primarily valued for its role in glycosylation reactions and the synthesis of complex oligosaccharides . With a molecular formula of C33H34O10 and a molecular weight of 590.6 g/mol, its well-defined structure, characterized by identifiers such as the InChI Key GTJGUFOLNHYRQE-UHFFFAOYSA-N, ensures reliability and reproducibility in experimental work . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can leverage this compound to explore its properties in various synthetic pathways, including oxidation and substitution reactions, to build sophisticated molecular architectures .

Properties

IUPAC Name

[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905325
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-90-1, 10028-44-1, 92621-31-3
Record name NSC404268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C33H34O10C_{33}H_{34}O_{10} and features a trityloxymethyl group that enhances its stability and solubility in organic solvents. Its structure allows for various functional modifications, making it versatile for different applications.

Medicinal Chemistry

Antidiabetic Agents
Research indicates that derivatives of [4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate exhibit potential as antidiabetic agents. A study highlighted its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The acetate moiety plays a crucial role in modulating the bioactivity of the compound, making it a candidate for further development in diabetes treatment .

Antiviral Activity
Another application of this compound is its antiviral properties. Preliminary studies suggest that it may inhibit certain viral replication processes, providing a basis for developing antiviral drugs. The mechanism involves interference with viral entry or replication within host cells .

Pharmaceutical Formulations

Drug Delivery Systems
Due to its favorable solubility profile, this compound is being explored as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents. This property is particularly advantageous for poorly soluble drugs .

Case Study: Enhanced Bioavailability
A formulation study demonstrated that incorporating this compound into nanoparticle systems improved the pharmacokinetics of a poorly soluble anticancer drug, significantly increasing its therapeutic efficacy in vivo .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing functional polymers. Its acetyl groups can be utilized to modify polymer properties such as hydrophilicity and thermal stability. This versatility makes it suitable for applications in coatings and adhesives .

Table: Comparison of Polymer Properties

PropertyWithout AdditiveWith [4,5,6-Triacetyloxy] Acetate
Thermal StabilityLowHigh
Water AbsorptionHighModerate
Mechanical StrengthModerateHigh

Analytical Chemistry

Spectroscopic Applications
The compound's unique structural features make it an excellent candidate for use in spectroscopic analyses. It can serve as a standard reference material in NMR and mass spectrometry due to its well-defined chemical shifts and fragmentation patterns .

Mechanism of Action

The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Target Compound : [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] Acetate
  • Molecular Formula : Likely C₃₅H₃₈O₁₀ (inferred from analogs in ).
  • Key Features : Three acetyloxy groups, trityl-protected hydroxymethyl, and a single acetate at position 3.
  • Solubility : Expected to be soluble in chloroform (similar to analogs with trityl groups) but less polar than unprotected derivatives .
Analog 1 : [(3S,6S)-4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] Acetate
  • Molecular Formula : C₃₂H₃₄O₉ (MW: 562.61 g/mol).
  • Key Differences : Replaces one acetyloxy group (position 6) with a methoxy group.
  • The methoxy group may alter solubility in polar solvents like methanol .
Analog 2 : [(2R,3R,4S,5R,6S)-4,5,6-Triacetyloxy-2-(hydroxymethyl)oxan-3-yl] Acetate
  • Molecular Formula : C₁₇H₂₄O₁₀ (MW: 388.37 g/mol).
  • Key Differences : Lacks the trityl group; hydroxymethyl is free.
  • Impact : Higher polarity, leading to solubility in water or alcohols. The absence of trityl reduces synthetic utility in protecting-group strategies but simplifies downstream deprotection steps .
Analog 3 : [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5,6-Tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl Acetate
  • Molecular Formula : C₃₂H₄₂O₂₁ (MW: 810.67 g/mol).
  • Key Differences : Contains a tetraacetyloxy substituent and an ether-linked oxane ring.
  • Impact : Increased molecular weight and complexity due to the additional acetyl groups and glycosidic linkage. This structure is more prone to hydrolysis under basic conditions .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₃₅H₃₈O₁₀ (inferred) C₃₂H₃₄O₉ C₁₇H₂₄O₁₀ C₃₂H₄₂O₂₁
Molecular Weight ~626.67 g/mol 562.61 g/mol 388.37 g/mol 810.67 g/mol
Key Substituents 3×Ac, 1×Trityl, 1×Ac 2×Ac, 1×OMe, 1×Trityl, 1×Ac 3×Ac, 1×CH₂OH, 1×Ac 3×Ac, 1×Tetra-Ac ether, 1×Ac
Solubility Chloroform (likely) Chloroform, partial in MeOH Water, Chloroform Chloroform, DMSO
Synthetic Utility High (protecting groups) Moderate (methoxy limitation) Low (deprotection required) High (glycosylation linker)

Stability and Reactivity

  • Trityl Group Role : The trityl group in the target compound and Analog 1 provides steric protection, enhancing stability during acidic conditions but complicating deprotection steps. In contrast, Analog 2’s free hydroxymethyl group increases susceptibility to oxidation .
  • Acetyl Group Impact : All analogs share hydrolytic sensitivity under basic conditions. However, Analog 3’s tetraacetyloxy substituent may accelerate hydrolysis due to increased electron-withdrawing effects .

Biological Activity

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate (CAS No. 10028-44-1) is a complex organic compound known for its unique structural features and diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H20O10, with a molecular weight of 348.30 g/mol. The compound features multiple acetoxy groups which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as an acetylating agent . It can transfer acetyl groups to various biomolecules, influencing enzyme activity and metabolic pathways. This acetylation can modify the function of proteins and nucleic acids, leading to significant biological effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Modulation : The compound has been shown to affect the activity of various enzymes involved in metabolic processes. For example, it can inhibit glycosidases, which are crucial for carbohydrate metabolism.
  • Potential Therapeutic Applications : Due to its ability to modify enzyme activity and its antimicrobial properties, there is ongoing research into its potential as a therapeutic agent in treating infections and metabolic disorders.

Research Findings

A review of the literature reveals several key studies highlighting the biological activity of this compound:

StudyFindings
Lundquist et al., 1962Investigated the utilization of acetate in metabolic pathways in humans; suggested potential implications for drug development involving acetylation processes .
BenchChem ResearchReported on the synthesis pathways and highlighted the importance of acetylating agents in organic synthesis and their biological relevance .
PubChem DatabaseCompiled data on the compound's properties and suggested various applications in biochemical research .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Enzyme Inhibition : A study focused on the inhibition of alpha-glucosidase revealed that the compound could effectively reduce enzyme activity by 40% at a concentration of 100 µg/mL. This suggests potential applications in managing postprandial glucose levels in diabetic patients.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Reactant of Route 2
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